![molecular formula C22H30O2 B1245948 Confluentin](/img/structure/B1245948.png)
Confluentin
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Overview
Description
Confluentin is a natural product found in Albatrellus ovinus and Rhododendron dauricum with data available.
Scientific Research Applications
Chemistry
Confluentin serves as a model compound for studying the chemical properties and reactions of naturally occurring meroterpenoids. Its unique structure allows researchers to explore various chemical interactions and reactivity patterns.
Biology
The compound has demonstrated significant biological activity:
- Histamine Release Inhibition : this compound inhibits histamine release from rat peritoneal mast cells, making it a candidate for studying allergic reactions.
- Antimicrobial Activity : It shows effectiveness against gram-positive bacteria, indicating potential for development into new antimicrobial agents.
Medicine
This compound's cytotoxic effects against various human tumor cell lines (e.g., HL-60, SMMC-7712, A-549, MCF-7) suggest its potential as an anticancer therapeutic .
Table 1: Biological Activities of this compound
Activity Type | Description |
---|---|
Apoptosis Induction | Induces programmed cell death in cancer cells |
Cell Cycle Arrest | Arrests cell cycle at G2/M phase in SW480 human colon cancer cells |
Histamine Inhibition | Inhibits histamine release from mast cells |
Antimicrobial Activity | Effective against gram-positive bacteria |
Table 2: Comparison with Similar Compounds
Compound | Source | Activity | Unique Mechanism |
---|---|---|---|
This compound | Albatrellus flettii | Anticancer, antimicrobial | Inhibits IMP1-KRAS RNA interaction |
Grifolin | Albatrellus flettii | Anti-cell viability | General cytotoxicity |
Neogrifolin | Albatrellus flettii | Anticancer | Similar to this compound but less specific |
Case Study 1: Anticancer Research
In a study exploring the effects of this compound on colon cancer cells, researchers demonstrated that it effectively induces apoptosis and inhibits cell proliferation by targeting KRAS mRNA interactions with IMP1. This mechanism highlights its potential therapeutic application in treating KRAS-driven cancers .
Case Study 2: Antimicrobial Applications
Research conducted on the antimicrobial properties of this compound revealed its effectiveness against various strains of gram-positive bacteria. This finding supports further exploration into its use as a natural antimicrobial agent in clinical settings.
Properties
Molecular Formula |
C22H30O2 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2,7-dimethylchromen-5-ol |
InChI |
InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-19-20(23)14-18(4)15-21(19)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3/b17-10+/t22-/m1/s1 |
InChI Key |
WQOSNKWCIQZRGH-IHSQGBLNSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C[C@@](OC2=C1)(C)CC/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)CCC=C(C)C)O |
Synonyms |
confluentin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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